

Unraveling the Geometry of Arsenic Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARSENIC (II) SULFIDE

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This technical guide provides an in-depth exploration of the molecular geometry of arsenic disulfide, with a primary focus on the two main isomers of tetraarsenic tetrasulfide (As_4S_4): realgar and pararealgar. This document delves into the structural parameters, experimental and computational methodologies used for their determination, and the fascinating light-induced transformation that connects these two forms.

Molecular Structure of Arsenic Disulfide Isomers

Arsenic disulfide predominantly exists in the form of As_4S_4 cage-like molecules. The two most significant isomers are the minerals realgar ($\alpha\text{-As}_4\text{S}_4$) and its light-induced polymorph, pararealgar. While sharing the same chemical formula, their distinct molecular geometries result in different physical and chemical properties.

Realgar ($\alpha\text{-As}_4\text{S}_4$): This isomer possesses a cradle-like molecular structure with D_{2d} symmetry. In this configuration, all four arsenic atoms and all four sulfur atoms are chemically equivalent. Each arsenic atom is bonded to two sulfur atoms and one other arsenic atom. The molecule contains two As-As bonds and eight As-S bonds.

Pararealgar: Formed from the exposure of realgar to light, pararealgar has a more irregular cage structure with C_s symmetry. Unlike realgar, the arsenic and sulfur atoms in pararealgar are not all chemically equivalent. The rearrangement of the molecular structure involves the breaking of an As-As bond and the formation of a new As-S bond, resulting in a more stable,

but less symmetrical, configuration. In the pararealgar molecule, one arsenic atom is bonded to two other arsenic atoms and one sulfur atom, another is bonded to three sulfur atoms, and the remaining two arsenic atoms are each bonded to one arsenic atom and two sulfur atoms.

Visualization of Molecular Structures

Molecular Structure of Realgar (As₄S₄)

Molecular Structure of Pararealgar (As₄S₄)

Quantitative Geometric Data

The precise molecular geometry of realgar and pararealgar has been determined through single-crystal X-ray diffraction and corroborated by computational modeling. The following tables summarize the key quantitative data.

Crystal Structure Data

Parameter	Realgar (α -As ₄ S ₄)	Pararealgar
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	9.325(3)	9.909(2)
b (Å)	13.571(5)	9.655(1)
c (Å)	6.587(3)	8.502(1)
β (°)	106.43	97.29(1)
V (Å ³)	794.1	806.8(2)
Z	4	4

Data sourced from references.

Bond Lengths (Å)

Bond	Realgar (α -As ₄ S ₄) - Experimental	Pararealgar - Experimental	Realgar (α -As ₄ S ₄) - Computational	Pararealgar - Computational
As-As	~2.57	2.484 - 2.534	~2.56	~2.49
As-S	2.22 - 2.26	2.190 - 2.261	~2.24	2.21 - 2.26

Experimental data for realgar and pararealgar from references. Computational data from reference.

Bond Angles (°)

Angle	Realgar (α -As ₄ S ₄) - Experimental	Pararealgar - Experimental	Realgar (α -As ₄ S ₄) - Computational	Pararealgar - Computational
As-S-As	~101	98 - 105	~101	99 - 104
S-As-S	~94	93 - 106	~95	99 - 104
S-As-As	~100	95 - 104	~100	85 - 105

Experimental data for realgar and pararealgar from references. Computational data from reference. Note that the range of angles in pararealgar is wider due to its lower symmetry.

Experimental and Computational Protocols

The determination of the molecular geometry of arsenic disulfide relies on sophisticated experimental techniques, primarily single-crystal X-ray diffraction, and is often complemented by computational chemistry methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Methodology:

- **Crystal Selection and Mounting:** A suitable single crystal of realgar or pararealgar, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryo-loop or a glass fiber with an appropriate adhesive. For air-sensitive samples, mounting is performed in an inert atmosphere.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A monochromatic X-ray beam (commonly Mo K α , $\lambda = 0.71073 \text{ \AA}$, or Cu K α , $\lambda = 1.5418 \text{ \AA}$) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares algorithm, which minimizes the difference between the observed and calculated structure factor amplitudes. The final refined structure provides accurate information on bond lengths, bond angles, and other geometric parameters.

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the molecular geometry of molecules like As₄S₄.

Methodology:

- **Initial Structure Generation:** An initial guess for the molecular geometry of realgar or pararealgar is created. This can be based on experimental data or a chemically intuitive arrangement of atoms.
- **Selection of Computational Method:** A suitable DFT functional and basis set are chosen. For arsenic sulfide systems, a functional such as B3LYP or PBE0 is often used, paired with a

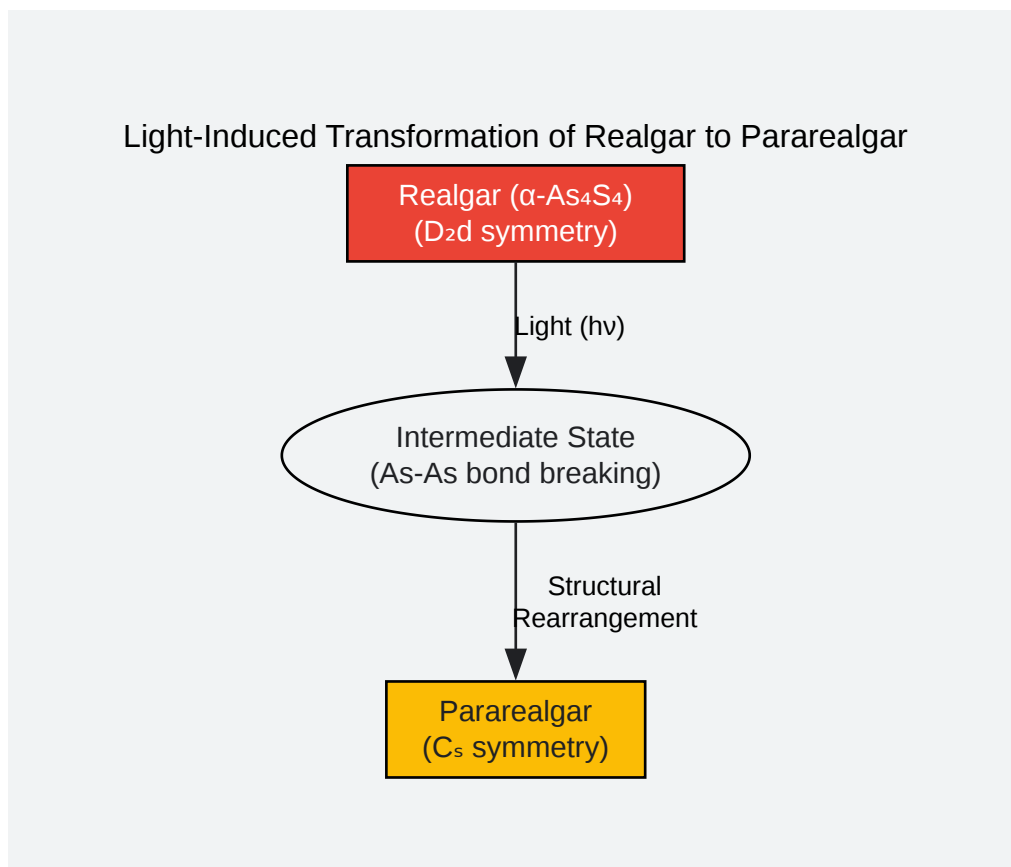
basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the electronic structure.

- **Geometry Optimization:** A geometry optimization calculation is performed. This is an iterative process where the energy of the molecule and the forces on each atom are calculated. The atoms are then moved in a direction that lowers the overall energy. This process continues until a stationary point on the potential energy surface is found, where the forces on all atoms are close to zero. This stationary point corresponds to a stable molecular geometry.
- **Frequency Calculation:** To confirm that the optimized geometry corresponds to a true energy minimum (and not a saddle point), a frequency calculation is performed. A true minimum will have all real (positive) vibrational frequencies.
- **Analysis of Results:** The optimized geometry provides theoretical values for bond lengths, bond angles, and other geometric parameters, which can be compared with experimental data.

Light-Induced Transformation of Realgar to Pararealgar

One of the most intriguing aspects of arsenic disulfide chemistry is the light-induced transformation of the red mineral realgar into the yellow-orange pararealgar. This process is not a simple color change but a fundamental rearrangement of the As_4S_4 molecular structure.

The transformation is understood to proceed through the breaking of the relatively weak As-As bonds in the realgar molecule upon absorption of light energy. This is followed by a rearrangement of the atoms to form the more stable, but less symmetric, pararealgar structure. The presence of oxygen has been suggested to play a role in the initial stages of this transformation.



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Transformation of Realgar to Pararealgar

This guide provides a foundational understanding of the molecular geometry of arsenic disulfide. The detailed structural data and methodologies presented herein are intended to be a valuable resource for researchers and professionals working in fields where the precise structure and properties of arsenic-containing compounds are of interest.

- To cite this document: BenchChem. [Unraveling the Geometry of Arsenic Disulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143408#arsenic-disulfide-molecular-geometry\]](https://www.benchchem.com/product/b1143408#arsenic-disulfide-molecular-geometry)

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